molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3

Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester

Cat. No.: B11864851
CAS No.: 155159-90-3
M. Wt: 251.35 g/mol
InChI Key: MHBPZEDIFIPGSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.

Comparison with Similar Compounds

Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.

Biological Activity

Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester, commonly referred to as Ethyl (3-(trimethoxysilyl)propyl)carbamate, is an organosilicon compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug delivery systems, and interactions with biological materials.

Chemical Structure and Properties

The molecular formula of Ethyl (3-(trimethoxysilyl)propyl)carbamate is C12H27NO5SiC_{12}H_{27}NO_5Si, with a molecular weight of 293.43 g/mol. The compound features both an ethoxycarbonyl (ester) group and a trimethoxysilyl group, which allows it to act as a coupling agent between organic and inorganic materials. Its unique structure facilitates interactions with various substrates, enhancing adhesion and bonding properties in composite materials.

Mechanisms of Biological Activity

1. Drug Delivery Systems:
Research indicates that Ethyl (3-(trimethoxysilyl)propyl)carbamate enhances the permeability of hybrid nanocarriers, thus improving the bioavailability of drugs. The compound's ability to form stable micelles makes it a suitable candidate for drug delivery applications, particularly in targeting cancer cells .

2. Biocompatibility:
The compound exhibits biocompatibility due to its silane coupling properties, allowing it to form stable bonds with biological tissues. This characteristic is crucial for developing biocompatible coatings for medical devices and drug delivery systems .

3. Hybrid Material Formation:
Ethyl (3-(trimethoxysilyl)propyl)carbamate can react with both organic and inorganic materials, facilitating the creation of organic-inorganic hybrid materials. These hybrids can be used in various biomedical applications, including tissue engineering and regenerative medicine .

Case Studies

Case Study 1: Enhanced Drug Delivery
In a study focused on polymeric micelles for drug delivery, Ethyl (3-(trimethoxysilyl)propyl)carbamate was incorporated into micellar formulations. The results showed that the addition of this compound significantly improved the release profiles of encapsulated anticancer drugs such as Doxorubicin and 5-Fluorouracil in vitro. The enhanced drug release was attributed to the compound's ability to increase micelle stability and drug solubility .

Case Study 2: Biocompatible Coatings
Another study explored the use of Ethyl (3-(trimethoxysilyl)propyl)carbamate as a coating agent for medical implants. The coated implants demonstrated improved integration with surrounding tissues and reduced inflammatory responses compared to uncoated implants. This suggests that the compound can enhance the biocompatibility of implants used in clinical settings .

Research Findings

Study Findings Applications
Aibani et al. (2023) Demonstrated enhanced drug delivery efficiency using polymeric micelles containing Ethyl (3-(trimethoxysilyl)propyl)carbamateCancer therapy
Noorjahan et al. (2020) Showed improved biocompatibility and reduced inflammation in coated medical devicesMedical implants
RSC Publications (2020) Identified potential for hybrid material formation with enhanced mechanical propertiesTissue engineering

Properties

CAS No.

155159-90-3

Molecular Formula

C9H21NO5Si

Molecular Weight

251.35 g/mol

IUPAC Name

ethyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11)

InChI Key

MHBPZEDIFIPGSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC[Si](OC)(OC)OC

Origin of Product

United States

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